Caribenol B

Description

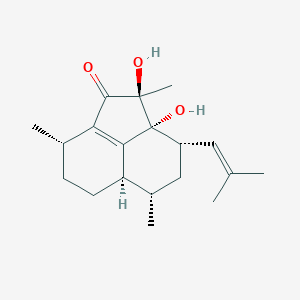

Structure

3D Structure

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(2S,3S,3aR,5S,5aR,8S)-2,3a-dihydroxy-2,5,8-trimethyl-3-(2-methylprop-1-enyl)-4,5,5a,6,7,8-hexahydro-3H-acenaphthylen-1-one |

InChI |

InChI=1S/C19H28O3/c1-10(2)8-13-9-12(4)14-7-6-11(3)15-16(14)19(13,22)18(5,21)17(15)20/h8,11-14,21-22H,6-7,9H2,1-5H3/t11-,12-,13+,14+,18+,19+/m0/s1 |

InChI Key |

UZKZXPWGNRCNCM-NDNLJYSTSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]3(C2=C1C(=O)[C@@]3(C)O)O)C=C(C)C)C |

Canonical SMILES |

CC1CCC2C(CC(C3(C2=C1C(=O)C3(C)O)O)C=C(C)C)C |

Origin of Product |

United States |

Total Synthesis Strategies for Caribenol B

Rationale for Synthetic Endeavors: Structural Complexity and Scarcity

The total synthesis of Caribenol B is a compelling challenge for the chemical community due to its unique molecular structure and interesting biological activities. unizg.hrnomos-elibrary.de Isolated from the Caribbean sea plume Pseudopterogorgia elisabethae, this compound is a complex norditerpenoid possessing a novel carbon skeleton. unizg.hruni-muenchen.de A particularly challenging and rare structural feature is its fully substituted cyclopentenone ring which contains a trans-1,2-diol moiety. unizg.hrunivie.ac.at This motif is noted for its instability under both acidic and basic conditions, presenting a significant synthetic hurdle. unizg.hr The inherent structural complexity and the scarcity of the compound from its natural source make total synthesis a critical endeavor to enable further biological investigation. researchgate.netfigshare.com The development of a synthetic route provides access to the molecule and its analogues for structure-activity relationship studies. bibliotekanauki.pl

Development of Key Synthetic Methodologies and Reactions

The successful synthesis of this compound was not merely an exercise in applying known reactions but required the development and application of new and specialized synthetic methodologies. unizg.hruni-muenchen.de These innovations were crucial for overcoming the specific challenges posed by the target's structure.

Furan-based Synthetic Strategies and Their Versatility

Furan (B31954) derivatives were identified as exceptionally versatile building blocks for the synthesis of this compound and related natural products. unizg.hrresearchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net The unique chemical nature of the furan ring, which teeters on the edge of aromaticity, allows it to act as both an arene and an electron-rich diene. unizg.hr This dual reactivity enables a wide array of chemical transformations, including electrophilic substitutions, cycloadditions, and oxidations, which are instrumental in building molecular complexity. unizg.hrresearchgate.net

Intramolecular Organocatalytic α-Arylation for Ring Closure

A cornerstone of the this compound synthesis is the application of an intramolecular organocatalytic α-arylation. unizg.hrresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netnyu.edu This specific reaction was employed to construct a key cyclic intermediate. The synthesis of aldehyde 25 from aldehyde 26 was achieved through an oxidative cyclization that constitutes an intramolecular α-arylation of an aldehyde. unizg.hr This step is crucial for forging one of the rings in the core structure of this compound and demonstrates a modern application of organocatalysis in the synthesis of complex targets. unizg.hr

Unusual Intramolecular Aldol (B89426) Additions in Cyclopentenone Moiety Assembly

The construction of the fully substituted cyclopentenone ring of this compound proved to be a formidable challenge, necessitating the development of an unusual intramolecular aldol addition. unizg.hrresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netnyu.edu Initial attempts to form the five-membered ring through a retro-6π-electrocyclization followed by an aldol closure were unsuccessful. unizg.hr This led to a revised strategy that involved modifying the substrate to provide a more effective nucleophile for the critical aldol-type ring closure. unizg.hruni-muenchen.de This ultimately successful route highlights the ingenuity required to assemble highly strained and functionalized ring systems. unizg.hr The final steps involved the formation of a cyanohydrin (41 ) from diketone 40 , which was then converted to the penultimate diketone 42 . A diastereoselective Grignard addition to this diketone furnished this compound. unizg.hr

Stereoselective Installation of the Challenging trans-1,2-Diol Moiety

The creation of the trans-1,2-diol functional group within the fully substituted cyclopentenone ring of this compound presents a formidable stereochemical challenge. unizg.hracs.orgnih.gov This structural feature is relatively uncommon in natural products due to its potential instability. unizg.hr Synthetic chemists have devised several strategies to install this moiety with high stereocontrol, a critical step for the successful total synthesis of the molecule. acs.orgresearchgate.net

A key strategy for the stereoselective formation of the trans-1,2-diol in this compound involves the nucleophilic addition to a hydroxy 1,2-diketone intermediate. unizg.hracs.orgnih.gov This approach is particularly effective in the final stages of the synthesis. In the first total synthesis of this compound, this method was successfully employed to install the challenging diol. acs.orgresearchgate.netresearchgate.net The success of this reaction hinges on the directing effect of the existing hydroxyl group, which guides the incoming nucleophile to the opposite face of the adjacent carbonyl group, thereby establishing the desired trans relationship between the two hydroxyl groups. This substrate-controlled diastereoselectivity is a powerful tool in complex molecule synthesis. unizg.hracs.org

Julia-Kocienski Olefination for Side Chain Elaboration

The Julia-Kocienski olefination has been effectively utilized for the construction of the side chain in the total synthesis of this compound. unizg.hrresearchgate.net This reaction is a powerful method for forming carbon-carbon double bonds and is particularly valued for its ability to generate trisubstituted alkenes with high (E)-selectivity. researchgate.net In the synthesis of this compound, an unstable aldehyde intermediate, generated from an oxidative cyclization, was immediately subjected to a one-pot Julia-Kocienski olefination to install the isobutenyl side chain. unizg.hr This specific olefination was deemed critical for the success of the synthetic route. unizg.hr

Diastereoselective Grignard Additions in Late-Stage Synthesis

Diastereoselective Grignard additions in the later stages of synthesis have been pivotal in establishing key stereocenters in this compound. unizg.hr The inherent chirality of the advanced synthetic intermediates directs the approach of the Grignard reagent, leading to the formation of the desired diastereomer with high selectivity. msu.eduresearchgate.net This substrate-controlled approach is highly efficient as it leverages the existing stereochemistry of the molecule to create new stereocenters, often with predictable outcomes. msu.edubeilstein-journals.org For instance, a Grignard addition was utilized to construct a cyclopentenone precursor in the synthesis of Caribenol A, a closely related natural product, showcasing the utility of this reaction in the synthesis of the caribenol family of compounds. unizg.hr

Oxidative Cyclization and Furan Oxidation Protocols

The furan ring is a versatile building block in the synthesis of this compound, serving as a precursor to other key functional groups. unizg.hracs.orgnih.govbaranlab.org Oxidative cyclization is a key transformation used to form the furan ring itself from acyclic precursors. unizg.hrnih.gov For example, the synthesis of this compound involved an oxidative cyclization of an aldehyde to form an unstable furan intermediate. unizg.hr

Comparative Analysis of Different Synthetic Approaches for this compound

The total synthesis of this compound has been achieved through a convergent strategy that highlights the power of modern synthetic methods. unizg.hracs.org This approach involves the preparation of complex molecular fragments which are then joined together in the later stages of the synthesis.

A key feature of the successful synthesis of this compound was the use of an intramolecular organocatalytic α-arylation to construct a key bond in the carbon skeleton. unizg.hracs.orgnih.gov This was followed by an unusual intramolecular aldol addition to assemble the cyclopentenone moiety. unizg.hracs.org The challenging trans-diol was then installed via a selective nucleophilic addition to a hydroxy 1,2-diketone. unizg.hracs.orgnih.gov

In contrast, early approaches to the related Caribenol A utilized an intramolecular Diels-Alder reaction to construct the core ring system. oup.com While powerful, this strategy was not directly applicable to the synthesis of this compound due to the different substitution pattern and stereochemistry of the target molecule.

The table below provides a comparison of key strategic elements in the syntheses of Caribenol A and this compound.

| Feature | Caribenol A Synthesis (Yang, et al.) | This compound Synthesis (Trauner, et al.) |

| Core Construction Strategy | Intramolecular Diels-Alder Reaction | Intramolecular organocatalytic α-arylation, Intramolecular aldol addition |

| trans-Diol Installation | Not applicable | Selective nucleophilic addition to a hydroxy 1,2-diketone |

| Side Chain Installation | Stille Coupling | Julia-Kocienski Olefination |

| Furan Functionality | Oxidized to a butenolide late-stage | Used as a key building block throughout the synthesis |

This table is a simplified comparison and does not encompass all the details of these complex syntheses.

Advancements in Synthetic Efficiency and Stereocontrol

Furthermore, the strategic use of the furan moiety as a versatile and nucleophilic building block demonstrates a sophisticated approach to molecular construction. unizg.hracs.orgnih.govbaranlab.org The ability to transform the furan into other functional groups at various stages of the synthesis provides a level of flexibility that is essential for the efficient synthesis of complex targets.

Biological Activities and Structure Activity Relationship Sar Studies of Caribenol B

Overview of Noted Biological Activities

Caribenol B is recognized for a range of biological effects, primarily its antitubercular and antiplasmodial properties. ebi.ac.uk These activities are characteristic of many secondary metabolites derived from marine organisms, which often serve as a defense mechanism for the host organism. uni-muenchen.de As a result, marine natural products like this compound are considered a significant source of potential new drugs. rushim.ru

This compound has been reported to exhibit antitubercular activity. ebi.ac.uk While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the available literature, its structural analogue, Caribenol A, has been evaluated against Mycobacterium tuberculosis H37Rv. unizg.hruni-muenchen.de Caribenol A demonstrated an MIC value of >128 µg/mL in these assays. uni-muenchen.de

The antitubercular potential of this class of compounds is further supported by the prevalence of the furan (B31954) scaffold in molecules active against M. tuberculosis. nih.govresearchgate.net Furan derivatives have been identified as inhibitors of various mycobacterial enzymes, suggesting that the furan moiety could be a key pharmacophore for antitubercular action. researchgate.netmdpi.com The investigation of furan-based structures continues to be an active area in the search for new anti-TB drugs. mdpi.comresearchgate.net

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Caribenol A | Mycobacterium tuberculosis H37Rv | >128 µg/mL uni-muenchen.de |

Both Caribenol A and this compound have been noted for their antimalarial (antiplasmodial) activity. unizg.hrebi.ac.uknih.govebi.ac.uk The search for novel antiplasmodial agents is critical due to the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum. Marine organisms are a promising source for such compounds. semanticscholar.org In vitro studies on Caribenol A showed weak activity against the chloroquine-resistant W2 strain of P. falciparum. uni-muenchen.deu-tokyo.ac.jp

| Compound | Target Organism | Activity (IC₅₀) |

|---|---|---|

| Caribenol A | Plasmodium falciparum (W2, chloroquine-resistant) | 20 µg/mL uni-muenchen.de |

This compound belongs to the broad class of furanoterpenoids, which are known for a wide spectrum of biological activities. mdpi.com Marine natural products, including those from gorgonians, sponges, and other invertebrates, frequently exhibit potent antimicrobial and cytotoxic effects. rushim.ruresearchgate.net These compounds are often produced as chemical defenses against predation, infection, or overgrowth by other organisms. uni-muenchen.de

Furan-containing natural products have shown promising activities against various cancers and fungal infections. beilstein-journals.orgresearchgate.net Similarly, terpenoids isolated from marine sources have demonstrated significant bioactivities. rushim.ru The structural class to which this compound belongs is therefore highly relevant in the discovery of new bioactive leads with potential applications in treating a range of human diseases. nih.gov

Antiplasmodial Activity

Structure-Activity Relationship (SAR) Investigations of this compound and Related Analogues

Understanding the relationship between the structure of this compound and its biological activity is crucial for the design of more potent and selective therapeutic agents. mdpi.comescholarship.org SAR studies focus on identifying the key molecular features, or pharmacophores, responsible for the observed effects.

The furan ring is a five-membered aromatic heterocycle fundamental to the structure of many bioactive natural products. beilstein-journals.orgnih.gov In compounds like Caribenol A and B, the furan ring is a key building block. unizg.hr Investigations have shown that the presence of a furan ring strongly influences the biological activity of natural derivatives. nih.gov Its aromaticity and electron-rich nature allow it to participate in various chemical transformations and biological interactions. unizg.hr

The γ-hydroxybutenolide moiety is a significant structural feature found in numerous bioactive marine natural products. researchgate.netbenthamdirect.com This functional group is present in Caribenol A, where it is formed via a late-stage oxidation of the furan ring during its synthesis. unizg.hrorganic-chemistry.org Natural products containing the γ-hydroxybutenolide core are known to possess a wide array of pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects. researchgate.netbenthamdirect.comnio.res.in

The α-substituted γ-hydroxybutenolides, in particular, have been identified as useful antimicrobial compounds. acs.org The presence of this moiety, often derived from a furan precursor, is a key determinant of the bioactivity in many marine terpenoids and limonoids. researchgate.netmdpi.com Therefore, the γ-hydroxybutenolide ring system is considered a critical pharmacophore, and its role in the biological properties of Caribenol A suggests its importance for the activity of related analogues. nih.gov

Influence of Furan Ring and Other Aromatic Systems on Bioactivity

Mechanistic Insights into Biological Action at a Molecular Level (General Framework)

This compound is a complex norditerpenoid originally isolated from the Caribbean sea whip coral Pseudopterogorgia elisabethae. unizg.hrnih.gov Its unique tricarbocyclic skeleton has attracted interest from the scientific community, leading to its total synthesis and preliminary investigation of its biological activities. unizg.hr While this compound has demonstrated notable effects against certain microbes, a comprehensive understanding of its molecular mechanisms of action is still an emerging area of research. The following sections outline the current knowledge regarding its interaction with cellular and microbial systems.

Effects on Microbial Growth and Enzyme Modification

The primary biological activities reported for this compound are centered on its ability to inhibit the growth of pathogenic microbes. unizg.hr

This compound has been identified as a promising antituberculosis agent due to its inhibitory activity against Mycobacterium tuberculosis. unizg.hrosti.gov Alongside its structural isomer, Caribenol A, it was isolated from Pseudopterogorgia elisabethae and noted for these antimicrobial properties. nih.govvliz.be In addition to its effect on bacteria, this compound has also shown antiplasmodial activity, suggesting it may have a broader spectrum of antimicrobial potential. unizg.hru-tokyo.ac.jp

Information regarding the direct modification of specific enzymes as a mechanism for its biological activity has not been detailed in the available literature.

Interactive Table: Reported Biological Activities of this compound

| Biological Activity | Target Organism/System | Research Finding | Citations |

| Antituberculosis Activity | Mycobacterium tuberculosis H37Rv | The compound shows inhibitory activity against the growth of Mycobacterium tuberculosis in vitro. | unizg.hrosti.gov |

| Antiplasmodial Activity | Plasmodium falciparum | The compound demonstrates in vitro activity against the chloroquine-resistant W2 strain of the malaria parasite. | unizg.hru-tokyo.ac.jp |

Future Directions in Caribenol B Research

Elucidation of Complete Biosynthetic Pathways

The natural production of Caribenol B within its marine host is a complex enzymatic process that remains largely uncharacterized. While the total synthesis has been achieved in the laboratory, nature's strategy for assembling this intricate molecule is unknown. Future research will need to focus on identifying the specific biosynthetic gene cluster and the sequence of enzymatic reactions that construct the this compound scaffold.

Key research objectives in this area include:

Identification of Key Enzymes: The biosynthetic pathway likely involves a cascade of enzymatic reactions. Future studies will aim to identify and characterize the specific terpene synthases responsible for forming the initial carbon skeleton, as well as the cytochrome P450 monooxygenases, oxidases, and reductases that meticulously install the various functional groups, including the challenging trans-diol on the cyclopentenone ring. biorxiv.orgnih.gov

Genetic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Antillogorgia elisabethae and its potential microbial symbionts could reveal the gene clusters that code for the biosynthetic enzymes. mdpi.com This approach has been successful in elucidating the pathways of other complex natural products and would be a crucial step for this compound. chemrxiv.org

In Vitro Reconstitution: Once the relevant genes are identified, the enzymes can be expressed in heterologous systems (like yeast or E. coli) to study their function individually and to reconstitute portions of the pathway in a controlled, in vitro environment. This would confirm their roles and provide a platform for generating novel analogues through biocatalysis. biorxiv.org

Understanding the biosynthesis of this compound would not only provide profound insights into nature's chemical capabilities but also offer powerful biocatalytic tools for the sustainable and efficient production of the compound and its derivatives.

Development of More Convergent and Enantioselective Synthetic Methodologies

The first total synthesis of this compound was a significant achievement that successfully navigated the molecule's inherent structural challenges. unizg.hrnih.gov The reported synthesis featured an intramolecular organocatalytic α-arylation to form a key bond and an unusual intramolecular aldol (B89426) addition to assemble the cyclopentenone moiety. unizg.hrnih.gov However, for practical applications and further biological studies, the development of more efficient synthetic routes is essential.

Future synthetic research should prioritize:

Enantioselectivity: The ability to control the three-dimensional arrangement (stereochemistry) of atoms is crucial, as different stereoisomers can have vastly different biological activities. Future syntheses should aim to be highly enantioselective, producing predominantly the biologically active isomer of this compound. This can be achieved through the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. researchgate.net

Improving the synthesis of this compound will be critical for enabling further research into its biological properties and for producing the synthetic analogues needed for structure-activity relationship studies.

In-depth Structure-Activity Relationship Studies with Synthetic Analogues

The initial discovery that this compound exhibits activity against Mycobacterium tuberculosis provides a compelling starting point for medicinal chemistry efforts. mdpi.commdpi.comresearchgate.net To optimize this activity and understand the molecular basis of its action, detailed structure-activity relationship (SAR) studies are required. SAR studies involve systematically modifying the structure of this compound and assessing how these changes impact its biological potency. researchgate.net

Key structural features of this compound to investigate include:

The Trans-1,2-Diol Moiety: This functional group is a rare and potentially unstable motif that may be crucial for biological activity. unizg.hr Synthetic analogues could be created where the diol is removed, its stereochemistry is inverted (to cis), or it is replaced with other functional groups (e.g., an epoxide, a diamine) to determine its importance.

The Cyclopentenone Ring: The reactivity and planarity of the cyclopentenone ring could be essential for interacting with a biological target. Analogues could be synthesized with different ring sizes (e.g., cyclopentane, cyclohexenone) or with modifications to the substituents on the ring.

By synthesizing a library of analogues and evaluating their antimycobacterial activity, researchers can build a detailed map of the "pharmacophore"—the essential structural features required for bioactivity. This knowledge is fundamental for designing more potent and selective drug candidates. uit.no

Exploration of Novel Biological Targets and Therapeutic Applications

While the antituberculosis activity of this compound is a promising lead, it is highly probable that this complex molecule interacts with multiple biological targets, offering potential for other therapeutic applications. mdpi.comresearchgate.net Many marine natural products possess a wide range of potent biological properties, including anti-inflammatory, antiviral, and anticancer activities. mdpi.com

Future research should broaden the scope of biological screening for this compound and its synthetic analogues. Areas for exploration include:

Anti-inflammatory Activity: Related compounds from Antillogorgia elisabethae, such as the pseudopterosins, are known for their potent anti-inflammatory properties. mdpi.com Given this precedent, this compound should be evaluated in assays for inflammation to see if it shares this activity.

Anticancer and Antiviral Screening: The unique structure of this compound makes it a candidate for screening against various cancer cell lines and viral pathogens. High-throughput screening campaigns could rapidly assess its potential in these areas.

Mechanism of Action Studies: For any observed biological activity, it is crucial to identify the specific molecular target (e.g., an enzyme or receptor). Elucidating the mechanism of action provides a deeper understanding of the compound's effects and is a critical step in the drug development process.

Exploring a diverse set of biological assays will maximize the chances of discovering new and valuable therapeutic applications for the this compound scaffold, potentially leading to the development of novel treatments for a range of diseases.

Q & A

Q. What are the key synthetic strategies for Caribenol B, and how do they address structural complexity?

this compound’s synthesis involves retrosynthetic planning to resolve its fused polycyclic framework. A pivotal strategy includes the Achmatowicz rearrangement to construct oxygenated rings and intramolecular α-arylation to establish stereochemistry . For example, Trauner’s approach utilized a furan intermediate (compound 14 ) as a versatile synthon, enabling sequential transformations such as Vilsmeier-Haack formylation and Aldol cyclization to form the cyclopentenone core . Challenges in ring-contraction reactions (e.g., failed attempts to convert 34 to this compound’s core) highlight the need for precise stereoelectronic control in step optimization .

Q. How can researchers validate the identity and purity of this compound in synthetic studies?

- Spectroscopic characterization : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) to confirm skeletal connectivity and NOESY for relative stereochemistry .

- Chromatographic purity : Use HPLC with UV/ELSD detection and compare retention times against natural isolates .

- X-ray crystallography : Resolve absolute configuration for novel analogs .

- Reproducibility : Document reaction conditions (catalyst loading, solvent, temperature) to enable independent replication .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

- Modular protocols : Separate synthesis into discrete steps (e.g., ring formation, functionalization) to isolate and troubleshoot intermediates .

- Control experiments : Test alternative catalysts (e.g., organocatalysts vs. transition metals) to identify optimal conditions .

- Data transparency : Report failed attempts (e.g., unsuccessful ring contractions in Figure 8 ) to guide future studies.

- Supplementary materials : Provide detailed spectral data, crystallographic files, and step-by-step procedures .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity studies be systematically analyzed?

- Source identification : Distinguish variability from methodological differences (e.g., assay type, cell lines, compound purity) .

- Statistical rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput bioactivity screens .

- Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-malarial vs. anti-tubercular activity ) to identify trends or outliers.

Q. What methodologies optimize reaction yields in this compound’s catalytic steps?

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) in key steps like the Achmatowicz rearrangement .

- In situ monitoring : Employ techniques like FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .

- Computational modeling : Predict transition states (e.g., DFT calculations) to rationalize stereochemical outcomes in α-arylation .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

- Cross-validation : Compare experimental NMR shifts with computed spectra (e.g., DFT-based predictions) .

- Error analysis : Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for ¹H NMR) and solvent effects .

- Peer review : Engage collaborators to independently interpret ambiguous peaks or coupling constants .

Q. What statistical frameworks validate sample sizes in this compound’s biological testing?

- Power analysis : Calculate minimum sample sizes using pilot data (e.g., effect size = 20%, α = 0.05, power = 80%) .

- Blinding protocols : Randomize treatment groups to mitigate bias in bioactivity assays .

- Negative controls : Include vehicle-only and reference compound (e.g., chloroquine for anti-malarial tests) to confirm specificity .

Data Management and Reporting

Q. How to ensure data integrity and compliance with journal standards?

- FAIR principles : Annotate datasets with metadata (e.g., reaction yields, spectral parameters) for findability and interoperability .

- Ethical citation : Avoid "citation stuffing"; prioritize primary sources (e.g., original synthesis papers over reviews) .

- Copyright compliance : Secure permissions for reproduced spectra or figures and acknowledge sources explicitly .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.